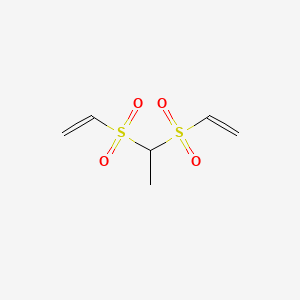
6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Descripción general
Descripción
6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (TFMIQ) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. TFMIQ belongs to the class of isoquinoline derivatives and is a structural analogue of tetrahydroisoquinoline (TIQ).
Aplicaciones Científicas De Investigación
Pharmacology: Drug Development
The trifluoromethyl group in compounds like 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is known to enhance the pharmacological properties of drugs. This group can improve the metabolic stability, increase the lipophilicity, and potentially improve the bioavailability of pharmaceuticals . In drug development, this compound could be used to create new molecules with better efficacy and longer duration in the body.
Organic Synthesis: Building Blocks
In organic synthesis, the compound serves as a versatile building block. Its incorporation into larger structures can introduce desirable properties such as increased chemical stability and resistance to metabolic degradation. This makes it valuable for synthesizing complex organic molecules .
Medicinal Chemistry: Therapeutic Agents
In medicinal chemistry, 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline may be utilized to design therapeutic agents. The trifluoromethyl group can influence the interaction of the drug with its target, potentially leading to improved selectivity and potency .
Biochemistry: Enzyme Inhibition
The compound’s unique structure could be explored for enzyme inhibition studies. By interacting with specific amino acid residues within the enzyme’s active site, it could serve as an inhibitor or a modulator, which is useful in understanding disease mechanisms and developing treatments .
Agrochemicals: Pesticide Design
The trifluoromethyl group is often included in the design of pesticides due to its ability to enhance the activity of the compound against various pests. It can be used to develop new agrochemicals that are more effective and environmentally friendly .
Environmental Applications: Pollution Reduction
Compounds with trifluoromethyl groups can be engineered to reduce environmental pollution. They can be designed to break down harmful substances or to be used in processes that are less polluting than current methods .
Mecanismo De Acción
Target of Action
Trifluoromethyl-containing compounds are widely used in pharmaceuticals and agrochemicals . The trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Mode of Action
The mode of action of trifluoromethyl-containing compounds can vary greatly depending on the specific compound and its targets. For example, some trifluoromethyl-containing herbicides act by inhibiting root development .
Biochemical Pathways
Trifluoromethyl-containing compounds can affect a variety of biochemical pathways. For instance, some trifluoromethyl-containing drugs can be metabolized by microorganisms, leading to various biotransformation reactions .
Pharmacokinetics
The pharmacokinetics of trifluoromethyl-containing compounds can also vary widely. The trifluoromethyl group can enhance the metabolic stability of drugs, potentially affecting their absorption, distribution, metabolism, and excretion .
Result of Action
The result of the action of trifluoromethyl-containing compounds can depend on the specific compound and its targets. For example, trifluoromethyl-containing herbicides can control weeds by inhibiting their root development .
Action Environment
The action of trifluoromethyl-containing compounds can be influenced by various environmental factors. For example, some trifluoromethyl-containing herbicides act better when soil humidity is between high and elevated .
Propiedades
IUPAC Name |
6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)9-2-1-8-6-14-4-3-7(8)5-9/h1-2,5,14H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTVKLYMZOREFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592583 | |
| Record name | 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
284027-37-8 | |
| Record name | 1,2,3,4-Tetrahydro-6-(trifluoromethyl)isoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=284027-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



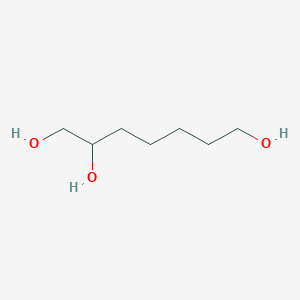

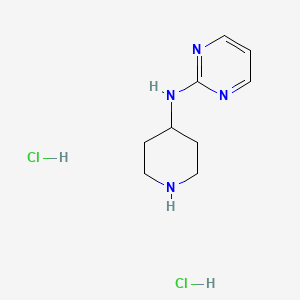
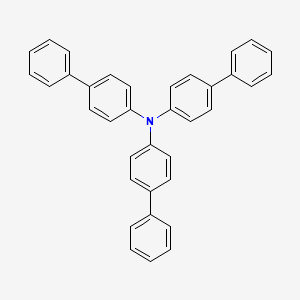
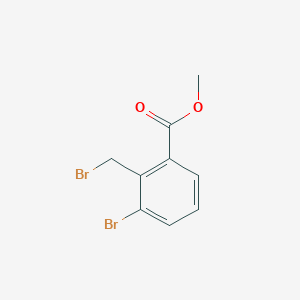


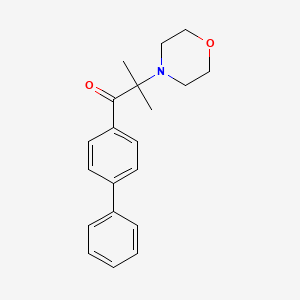

![[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1591805.png)

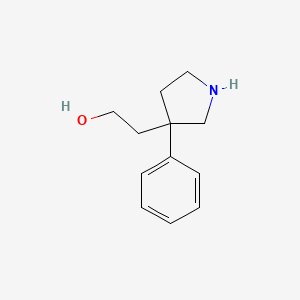
![N-{[Diethoxy(methyl)silyl]methyl}cyclohexanamine](/img/structure/B1591808.png)
